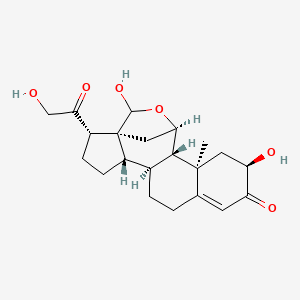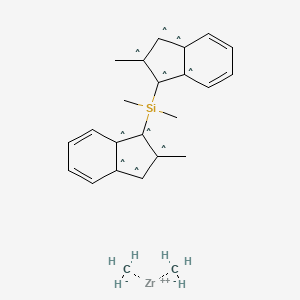
(2R,3R)-2-Methyltetrahydrofuran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Methyltetrahydrofuran-3-amine is a chiral amine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it a valuable building block for the synthesis of other chiral molecules. Its structure consists of a tetrahydrofuran ring with a methyl group and an amine group attached at specific positions, contributing to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyltetrahydrofuran-3-amine can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts. For instance, the reduction of (2R,3R)-2,3-epoxybutyric acid with appropriate reducing agents can yield the desired amine compound . Another method involves the use of borane or borane complexes for the stereoselective reduction of specific precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound. The use of continuous flow reactors and automated systems further enhances the scalability and reproducibility of the industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines using suitable reducing agents.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary and tertiary amines, amides, and sulfonamides. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
(2R,3R)-2-Methyltetrahydrofuran-3-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-Hydroxybupropion: A major metabolite of the antidepressant bupropion, with similar stereochemistry but different functional groups.
(2R,3R)-Dihydromyricetin: A natural flavonoid with similar stereochemistry, known for its antioxidant and antibacterial properties.
Uniqueness
(2R,3R)-2-Methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
149420-96-2 |
|---|---|
Formule moléculaire |
C5H11NO |
Poids moléculaire |
101.149 |
Nom IUPAC |
(2R,3R)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 |
Clé InChI |
OBFFLNVYKSXULV-RFZPGFLSSA-N |
SMILES |
CC1C(CCO1)N |
Synonymes |
threo-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
